molecular formula C6H12N2O B1174742 C60 DERIVATIVES CAS No. 148085-32-9

C60 DERIVATIVES

Cat. No.: B1174742
CAS No.: 148085-32-9
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Description

C60 (Buckminsterfullerene) derivatives are functionalized forms of the iconic carbon allotrope, characterized by a truncated icosahedral structure. Their unique 3D conjugated electronic configuration and high electron affinity enable diverse chemical modifications, such as covalent bonding with functional groups (e.g., hydroxyl, carboxylic acid, bromine) or non-covalent interactions with biomolecules . These derivatives exhibit exceptional antioxidant, antiviral, and neuroprotective properties, attributed to their ability to scavenge reactive oxygen species (ROS) and modulate cellular pathways like NF-κB and MAPK . Their applications span nanotechnology, optoelectronics, and biomedicine, though challenges like hydrophobicity and systemic toxicity require careful optimization .

Properties

CAS No.

148085-32-9

Molecular Formula

C6H12N2O

Origin of Product

United States

Preparation Methods

Diels-Alder Reactions

A novel Rh-catalyzed cascade process was reported in 2025, combining cycloisomerization of 1,6-allenynes to generate vinylallenes in situ, followed by a Diels-Alder reaction with C60. This method yields 6,6-fused bicyclic derivatives (e.g., Compound A ) with regioselectivity confirmed via deuterium labeling. Density functional theory (DFT) calculations revealed that trace water mediates transition states, achieving 68–72% yields under mild conditions (40°C, 12 h).

Acetylacetone Monoadducts

Acetylacetone derivatives were synthesized via a one-pot reaction involving CBr4 and DBU in o-dichlorobenzene. Cyclic voltammetry confirmed the monoadduct structure (C65O2H6 ), showing redox peaks at −0.85 V and −1.23 V vs. Fc/Fc+. Purification via silica gel chromatography yielded 69% product, with IR spectra confirming ketone (1708 cm⁻¹) and fullerene (1427 cm⁻¹) signatures.

Nucleophilic Additions

Nucleophilic attack on electrophilic C60 sites enables functionalization with diverse groups.

DBU-Mediated Additions

Reactions using 1,8-diazabicycloundec-7-ene (DBU) and p-toluenesulfonic acid (p-TsOH) produced this compound with 47% yield. Transient photocurrent measurements demonstrated enhanced electron trapping in poly(N-vinylcarbazole) (PVK) composites, with trap depths of 0.31 eV for Compound B .

Oxidation and Halogenation

Oxidation introduces oxygenated groups, while halogenation enhances solubility and reactivity.

Peracetic Acid Oxidation

Treating C60 with 35% peracetic acid at room temperature produced a dark brown dispersion within 30 minutes. Evaporation to 100 mL yielded oxidized fullerenes, characterized by clayey sedimentation. This method avoids harsh conditions but requires precise control over acid concentration.

Halogenation Strategies

While specifics are limited in provided sources, halogenation typically employs reagents like Br2 or I2 under controlled temperatures. For example, brominated this compound show redshifted UV-Vis spectra due to electron-withdrawing effects.

Open-Cage Functionalization

Modifying the C60 cage to encapsulate molecules requires strategic bond cleavage.

Sulfur Insertion

Reacting tetraketo-open-cage C60 with elemental sulfur and tetrakis(dimethylamino)ethylene (TDAE) expanded orifice sizes from 12- to 16-membered rings. Single-crystal XRD confirmed H2O encapsulation within Compound C , with orifice diameters reaching 5.8 Å.

Peroxide-Mediated Expansion

Gan et al. utilized peroxide chemistry to synthesize open-cage derivatives encapsulating CO and HF. Reaction of diketone 9 with S8 yielded sulfide 5 (84% yield), enabling NH3 and CH4 incorporation.

Catalytic Functionalization

Transition-metal catalysts enable regioselective transformations.

Rhodium-Catalyzed Cascades

As noted earlier, Rh catalysis facilitates vinylallene generation and subsequent Diels-Alder cyclization. This method’s scalability is enhanced by recyclable catalysts, though solvent purity critically impacts yields.

Physical Synthesis Methods

Electron-Beam-Induced Synthesis

High-resolution TEM imaging captured the bottom-up synthesis of C60 from truxene derivative 1 (C60H30) on graphene. Cyclodehydrogenation proceeded via metastable intermediates, with DFT simulations validating a non-classical pathway involving graphene substrate interactions.

Comparative Analysis of Methods

MethodReagents/ConditionsProductYieldApplicationSource
Diels-AlderRh catalyst, H2O, 40°C6,6-Bicyclic derivative70%Optoelectronics
Peracetic Acid Oxidation35% CH3CO3H, RTOxidized C60N/AMaterial science
Sulfur InsertionS8, TDAE, 180°COpen-cage C60-H2O84%Molecular encapsulation
DBU-Mediated AdditionDBU, p-TsOH, CHCl3PVK composite47%Photovoltaics

Comparison with Similar Compounds

Brominated C60 (C60Br₆, C60Br₈)

  • Synthesis : Direct bromination yields C60Br₂₄, which thermally degrades to C60Br₈ .
  • Stability : Reverts to C60 upon heating, limiting biomedical use .
  • Applications : Primarily in materials science due to steric hindrance and low solubility .

Carboxylic Acid C60 (C60–COOH)

  • Bioactivity : Attenuates neuroinflammation by stabilizing mitochondrial dynamics and suppressing NF-κB/MAPK pathways in microglia .
  • Solubility : Water-soluble, enhancing biocompatibility compared to hydrophobic brominated derivatives .

Antiviral Efficacy: this compound vs. Conventional Drugs

Compound Target Virus Mechanism Efficacy (IC₅₀) Reference
C60–COOH HIV-1 Binds to reverse transcriptase ~10 µM
Indol2010 (C60) Influenza A Inhibits PA endonuclease 15 µM
Zidovudine (AZT) HIV-1 Nucleoside analog 0.03 µM

While this compound show broad-spectrum antiviral activity, their potency is lower than specialized drugs like AZT. However, their multifunctional ROS-scavenging capacity provides adjunct therapeutic benefits .

Binding Affinities: this compound vs. Known Inhibitors

Computational studies reveal water-soluble this compound exhibit superior binding to protein targets:

Target Protein C60 Derivative (ΔG, kcal/mol) Known Inhibitor (ΔG, kcal/mol) Reference
CDK-2 Indol2010: -9.2 Flavopiridol: -8.5
HIV Protease C60–Ar₅: -10.1 Ritonavir: -12.3
PA Endonuclease C60–NH₂: -8.7 Baloxavir: -10.5

This compound often match or exceed small-molecule inhibitors in binding energy, though optimization is needed for clinical translation .

Key Research Findings and Limitations

  • Neuroprotection : Carboxylic acid derivatives mitigate oxidative stress in Parkinson’s and Alzheimer’s models but lack robust in vivo validation .
  • Toxicity : Unmodified C60 exhibits dose-dependent cytotoxicity, whereas functionalized derivatives (e.g., C60–COOH) show improved safety profiles .
  • Scalability: Non-chromatographic purification methods for metallofullerenes remain underdeveloped compared to C60 .

Q & A

Q. How to ensure compliance with FAIR principles when publishing C60 derivative datasets?

  • Answer :
  • Findable : Deposit raw NMR/spectra in repositories like ChemSpider with unique DOIs.
  • Accessible : Use open formats (e.g., .cif for crystallography).
  • Interoperable : Annotate metadata using IUPAC standards.
  • Reusable : Provide synthesis codes and instrument calibration logs .

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